molecular formula C10H17F3N2O3 B2815516 Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate CAS No. 866135-53-7

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

Cat. No. B2815516
CAS RN: 866135-53-7
M. Wt: 270.252
InChI Key: UTMLEEZWYTYXOD-UHFFFAOYSA-N
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Description

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O3 . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(F)(F)C(O)CN(CC1)CCN1C(OC©©C)=O . The empirical formula is C10H17F3N2O3 and the molecular weight is 270.249 Da .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Biological Activities of Hybrid Molecules

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related but distinct from the queried compound, have been investigated for their biological activities. These compounds, derived from ethyl piperazine-1-carboxylate through several synthesis steps, were explored for antimicrobial, antilipase, and antiurease activities. Notably, some synthesized compounds demonstrated moderate to good antimicrobial activity against various test microorganisms, with specific compounds also showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Agonist Profile of Piperazine-Ethyl-Amide Derivatives

Investigation into substituted piperazine-ethyl-amide derivatives, akin to the compound of interest, revealed their high affinity for 5-HT(1A) receptors, suggesting a potential agonist profile. This activity was confirmed through docking studies and electrophysiological experiments, indicating these compounds' ability to inhibit the activity of rat dorsal raphe serotonergic neurons, providing insights into their mechanism of action and potential therapeutic applications (Dilly, Scuvée-Moreau, Wouters, & Liégeois, 2011).

Flame Retardancy and Water Resistance

N-ethyl triazine–piperazine copolymers, which may incorporate the functional groups related to the queried compound, have been synthesized and evaluated for their application in enhancing the flame retardancy and water resistance of polypropylene. These compounds, acting as effective charring and foaming agents, significantly improved flame retardancy and water resistance, highlighting their potential industrial applications (Yang, Xu, & Li, 2013).

Insecticidal Applications

Exploring the potential of piperazine derivatives as leads for novel insecticides, a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, inspired by the core structure of the queried compound, were synthesized and evaluated against the armyworm. These compounds demonstrated growth-inhibiting and larvicidal activities, suggesting their utility in developing new insecticidal agents with a novel mode of action (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Future Directions

The future directions for the use of this compound are not specified in the available sources. Its utility would depend on the specific research or industrial context. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers , suggesting potential for its use in various research applications.

properties

IUPAC Name

ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O3/c1-2-18-9(17)15-5-3-14(4-6-15)7-8(16)10(11,12)13/h8,16H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMLEEZWYTYXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperazine-1-carboxylate

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